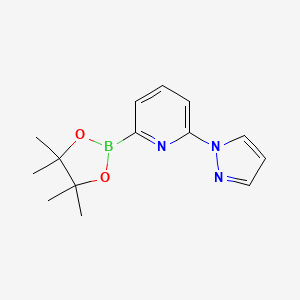

2-(1H-Pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Chemical Identity and Structural Significance

This compound exists as a crystalline solid compound with the molecular formula C14H18BN3O2 and a molecular weight of 271.13 daltons. The compound is registered under the Chemical Abstracts Service number 1218791-02-6 and maintains a purity level of 98% in commercial preparations. The International Union of Pure and Applied Chemistry systematic name precisely describes the substitution pattern, with the pyrazole moiety attached to the 2-position of the pyridine ring and the tetramethyl-1,3,2-dioxaborolan-2-yl group positioned at the 6-carbon of the pyridine core.

The structural architecture of this compound incorporates three fundamental heterocyclic systems that each contribute distinct electronic and steric properties. The pyridine ring serves as the central aromatic scaffold, providing a six-membered nitrogen-containing heterocycle with characteristic electron-deficient properties. The pyrazole substituent introduces a five-membered diazole functionality that enhances the overall electronic complexity and coordination potential of the molecule. The pinacol boronate ester moiety represents a protected form of boronic acid that maintains stability under ambient conditions while remaining reactive toward various coupling reactions.

| Molecular Properties | Value |

|---|---|

| Molecular Formula | C14H18BN3O2 |

| Molecular Weight | 271.13 g/mol |

| Chemical Abstracts Service Number | 1218791-02-6 |

| Physical State | Crystalline Solid |

| Purity | 98% |

| Storage Temperature | 2-8°C under inert atmosphere |

The compound demonstrates significant structural significance through its ability to serve as a multifunctional building block in organic synthesis. The boronate ester functionality provides a nucleophilic coupling partner for Suzuki-Miyaura cross-coupling reactions, while the pyrazole-pyridine system offers multiple coordination sites for metal complexation. This combination of reactive functionalities within a single molecule enables complex synthetic transformations that would otherwise require multiple synthetic steps or elaborate protection-deprotection sequences.

Historical Development in Boron-Containing Heterocyclic Chemistry

The development of this compound emerges from decades of research into boron-containing heterocyclic systems that began in earnest during the 1970s. Early investigations by Ashe and colleagues into boron-containing aromatic systems established the foundational understanding of how boron atoms could be incorporated into cyclic structures while maintaining or enhancing aromatic character. These pioneering studies demonstrated that boron-containing heterocycles could exhibit unique electronic properties that differed substantially from their all-carbon analogs.

The historical trajectory of boron heterocycle chemistry progressed through several distinct phases, beginning with simple monocyclic systems and advancing toward complex polycyclic and substituted derivatives. The introduction of pinacol boronate ester protecting groups represented a crucial advancement that enabled the practical handling and storage of organoboron compounds under ambient laboratory conditions. This protecting group strategy proved particularly important for pyridine-based boronate esters, which historically presented challenges in cross-coupling reactions due to the coordinating ability of the pyridine nitrogen atom.

Research developments in the 2000s established efficient synthetic methodologies for preparing lithium triisopropyl 2-pyridylboronates, which demonstrated superior performance in Suzuki-Miyaura coupling reactions compared to traditional boronic acids or simple boronate esters. These findings provided the foundation for developing more complex pyridine-boronate systems, including those incorporating additional heterocyclic substituents such as pyrazoles. The recognition that N-heterocyclic boronates could participate in stereospecific coupling reactions further expanded the synthetic utility of these compounds.

Contemporary research has demonstrated that boron-containing heterocycles exhibit remarkable potential in medicinal chemistry applications, with several boron-based pharmaceuticals receiving regulatory approval. The incorporation of boron atoms into heterocyclic frameworks provides unique opportunities for drug design, particularly through the formation of reversible covalent bonds with biological targets. This medicinal chemistry interest has driven continued development of synthetic methodologies for preparing complex boron heterocycles, including those featuring multiple heterocyclic domains within single molecular frameworks.

Role in Modern Organometallic and Coordination Chemistry

This compound occupies a prominent position in contemporary organometallic chemistry through its multifaceted coordination and reactivity profile. The compound serves as both a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions and as a multidentate ligand capable of coordinating to various metal centers through its nitrogen-containing heterocycles. This dual functionality enables complex synthetic transformations that combine C-C bond formation with metal coordination chemistry in single synthetic operations.

The boronate ester functionality participates in stereospecific coupling reactions with lithiated N-heteroaromatic compounds, demonstrating complete retention of stereochemical information during the coupling process. These reactions proceed through formation of intermediate boronate complexes that undergo subsequent acylation and 1,2-migration steps to yield the coupled products with high stereochemical fidelity. The mechanistic understanding of these processes has enabled the development of predictable synthetic protocols for constructing complex molecular architectures.

| Coupling Reaction Performance | Yield Range | Stereospecificity |

|---|---|---|

| Secondary Benzylic Boronate Esters | 68-81% | Complete |

| Pyrrolidinyl Boronate Esters | 68-81% | Complete |

| Tertiary Boronate Esters | 32-82% | Complete |

| Primary Alkyl Boronate Esters | 70-85% | Complete |

The coordination chemistry applications of this compound extend beyond simple cross-coupling reactions to encompass advanced materials science and catalysis applications. Boron-containing heterocycles demonstrate unique capabilities in small molecule activation processes, enabling the transformation of traditionally unreactive substrates through main group element chemistry rather than transition metal catalysis. This approach offers potential advantages in terms of cost, toxicity, and reaction selectivity compared to traditional organometallic catalytic systems.

Recent investigations have explored the incorporation of boron heterocycles into DNA-encoded library technologies, where the unique reactivity of boron centers enables the formation of reversible covalent interactions with biological targets. The compound demonstrates compatibility with aqueous reaction conditions and maintains its structural integrity under the conditions required for DNA-encoded library construction. These applications highlight the expanding role of boron-containing heterocycles in chemical biology and drug discovery research.

The compound also exhibits significant potential in late-stage functionalization strategies, where its boronate ester functionality can be selectively activated under mild conditions to introduce additional molecular complexity. These late-stage modification capabilities prove particularly valuable in pharmaceutical development, where rapid access to structural analogs enables efficient structure-activity relationship studies. The combination of multiple reactive sites within a single molecular framework provides numerous opportunities for selective functionalization and structural diversification.

Properties

IUPAC Name |

2-pyrazol-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-7-5-8-12(17-11)18-10-6-9-16-18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIWRDDZQDQMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671296 | |

| Record name | 2-(1H-Pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186115-51-4 | |

| Record name | 2-(1H-Pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(1H-Pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a derivative of pyridine and pyrazole that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C14H18B N3O

- Molecular Weight : 271.127 g/mol

- CAS Number : 1350918-90-9

This compound features a unique combination of a pyrazole moiety and a dioxaborolane group, which contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its potential as an inhibitor for various biological targets. Notably, compounds with similar structures have shown promise in several areas:

-

Enzyme Inhibition :

- The compound has been evaluated as a potential inhibitor for various kinases and enzymes. For instance, derivatives of pyrazole have been reported to exhibit significant inhibitory activity against DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), with nanomolar potency demonstrated in enzymatic assays .

- Antioxidant and Anti-inflammatory Properties :

- Allosteric Modulation :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the dioxaborolane group is believed to enhance binding affinity and selectivity towards specific targets.

| Structural Feature | Impact on Activity |

|---|---|

| Pyrazole Ring | Essential for enzyme interaction |

| Dioxaborolane Group | Enhances solubility and stability |

| Substituents on Pyridine | Modulate receptor selectivity |

Case Studies

Several studies have explored the biological activity of similar compounds:

- DYRK1A Inhibition :

- Neuroprotective Effects :

- Pharmacological Profiling :

Scientific Research Applications

Chemical Synthesis and Catalysis

Boron Chemistry : The presence of the boron moiety in this compound facilitates its use as a reagent in organic synthesis. Boron compounds are known for their ability to activate certain substrates for further reactions. This compound can be employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Catalytic Applications : The compound can serve as a catalyst or catalyst precursor in various organic transformations. Its ability to stabilize transition states makes it useful in facilitating reactions under milder conditions compared to traditional catalysts .

Anticancer Research : Preliminary studies suggest that derivatives of pyrazole compounds exhibit anticancer properties. The incorporation of the boron group may enhance these effects by improving the compound's solubility and bioavailability. Research is ongoing to explore its potential as a therapeutic agent against various cancers .

Antimicrobial Properties : Some studies indicate that similar pyrazole derivatives possess antimicrobial activity. This suggests that 2-(1H-Pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could be investigated for its effectiveness against bacterial and fungal infections .

Material Science

Polymer Chemistry : The compound can be utilized in the development of new polymers and materials due to its unique structural properties. Its boron content allows for potential applications in creating boron-containing polymers that exhibit enhanced thermal and mechanical properties .

Sensor Technology : Research into the use of boron compounds in sensor technology is expanding. The compound's reactivity may be harnessed in developing sensors for detecting specific ions or molecules, particularly in environmental monitoring applications .

Pharmaceutical Development

Drug Design : The structural features of this compound make it a candidate for drug design efforts, particularly in the search for new pharmaceuticals targeting specific biological pathways. Its ability to interact with biological macromolecules can be explored further to identify potential drug candidates .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a reagent in Suzuki-Miyaura reactions and other organic transformations |

| Biological Activity | Potential anticancer and antimicrobial properties; ongoing research needed |

| Material Science | Development of new polymers with enhanced properties; applications in sensor technology |

| Pharmaceutical Development | Candidate for drug design targeting specific biological pathways |

Case Studies

- Suzuki-Miyaura Coupling Reactions : A study demonstrated the effectiveness of using boron-containing pyrazole derivatives as catalysts in Suzuki reactions, leading to high yields of biaryl compounds .

- Anticancer Activity Evaluation : Research involving pyrazole derivatives showed promising results against cancer cell lines, suggesting that modifications with boron groups may enhance efficacy .

- Polymer Development : Investigations into polymer composites incorporating boron-containing compounds have shown improved thermal stability and mechanical strength compared to traditional materials .

Comparison with Similar Compounds

Key Properties :

- Solubility : Typically dissolved in polar aprotic solvents (e.g., DMF, DMSO) for synthetic applications.

- Storage : Requires storage at -20°C in a sealed, moisture-free environment to prevent hydrolysis of the boronate ester .

- Applications : Primarily used in pharmaceutical research as a building block for kinase inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substituent Variations

Table 1: Comparison of Pyridine-Based Boronate Esters

Key Observations :

- Positional Isomerism : Boronate placement on pyridine (C4 vs. C6) affects electronic properties. The C6-substituted compound (target molecule) shows higher reactivity in coupling reactions due to proximity to the pyridine nitrogen .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) increase boronate reactivity but may reduce shelf life due to hydrolysis sensitivity .

Functional Group Variations: Heterocyclic Cores

Table 2: Boronate Esters with Different Heterocyclic Frameworks

Key Observations :

- Rigidity vs. Flexibility : Fused bicyclic systems (e.g., imidazo[1,2-a]pyridine) offer structural rigidity, improving binding affinity but limiting synthetic accessibility .

- Triazole Advantages : Triazolo derivatives exhibit superior metabolic stability compared to pyrazole analogs, making them preferred in drug development .

Table 3: Reactivity in Suzuki-Miyaura Cross-Coupling

Preparation Methods

Synthesis of Halogenated Pyridine Precursors

- The starting pyridine derivatives are halogenated at the 2-position, typically using halogenation reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), under controlled conditions to yield 2-bromopyridine or 2-iodopyridine (Scheme 1).

- These halogenated intermediates serve as electrophilic partners in subsequent cross-coupling reactions.

Synthesis of Pyrazol-1-yl Boronic Ester

- The pyrazol-1-yl fragment is introduced via N-alkylation of pyrazole derivatives with suitable electrophiles, such as mesylates or halides, followed by boronate ester formation.

- For example, N-alkylation of pyrazole boronic esters with cyclopentylmethyl or isopropylmethyl halides is performed in DMF with potassium carbonate (K₂CO₃) at 60°C, as described in General Procedure A, yielding intermediates like 3b and 3c with tetramethyl-dioxaborolane groups attached (Section 4.2.5-4.2.6).

Suzuki-Miyaura Cross-Coupling

Coupling of Halogenated Pyridines with Boronic Esters

- The key step involves coupling the halogenated pyridine intermediates with the pyrazolyl boronic esters under palladium catalysis.

- Typical conditions include:

- Catalyst: PdCl₂(PPh₃)₂

- Base: Cs₂CO₃ or K₂CO₃

- Solvent: DMF or DME

- Temperature: 85–100°C

- Reaction time: Monitored via LC-MS until completion

- This step yields the target compounds 12a–12i and 15a–15aa , with yields ranging from 7% to 18%, depending on the substituents and reaction conditions (Section 4.2.2).

Optimization and Variations

- The choice of halogen (bromide or iodide) influences the oxidative addition step, with bromides generally providing better yields.

- The presence of electron-withdrawing groups on the pyridine ring enhances coupling efficiency.

Protection and Deprotection Strategies

- The SEM (2-(trimethylsilyl)ethoxymethyl) protecting group on the pyrazolyl moiety is employed during intermediate synthesis to prevent undesired side reactions.

- Deprotection is achieved under mild acidic conditions, facilitating subsequent coupling steps without significant decomposition or polymerization, as highlighted in research on related compounds.

Crystallization and Purification

- Post-synthesis, compounds are purified via flash chromatography or recrystallization.

- Crystallization conditions, such as using n-heptane and methyl tert-butyl ether at 45–55°C, are optimized to obtain high-purity Form II crystals, with purity levels exceeding 95% by weight (Section 1, Reference).

Research Data and Findings

| Step | Reaction Conditions | Yield | Notes |

|---|---|---|---|

| Halogenation | NBS or NIS, room temperature | Variable | Controlled halogenation at 2-position |

| N-alkylation | K₂CO₃, DMF, 60°C | 75-95% | Protects pyrazole N-H group |

| Suzuki coupling | PdCl₂(PPh₃)₂, Cs₂CO₃, DMF, 85–100°C | 7-18% | Electron-withdrawing groups improve yields |

| Deprotection | Acidic conditions | High purity | Prevents polymerization |

Notes and Considerations

- Reaction Optimization: Temperature, solvent, and catalyst loading are critical for maximizing yield and purity.

- Side Reactions: Polymerization during deprotection can occur if conditions are too harsh; mild acids and controlled temperatures mitigate this.

- Structural Variability: Substituents on the boronate ester and pyridine ring influence reactivity and final compound properties.

Q & A

Q. Table 1: Solution Preparation Guidelines

| Concentration | Volume for 1 mg | Volume for 5 mg |

|---|---|---|

| 10 mM | 0.3688 mL | 1.8441 mL |

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate ester precursor?

Answer:

This compound’s boronate ester group is sensitive to hydrolysis, so reactions should be conducted under inert conditions (e.g., nitrogen atmosphere). Use a palladium catalyst (e.g., Pd(PPh₃)₄) with a 1.2:1 molar ratio of aryl halide to boronate ester. Employ a mixed solvent system (toluene/ethanol/water, 4:1:1) and reflux at 90°C for 12–24 hours. Monitor reaction progress via TLC or LC-MS. Post-reaction, purify using silica gel chromatography with ethyl acetate/hexane gradients to isolate the biaryl product .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

Combine ¹H/¹³C NMR to verify pyrazole and pyridine ring proton environments, and ¹¹B NMR to confirm the dioxaborolane group (δ ~30 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (271.13 g/mol). For crystalline samples, X-ray diffraction (e.g., as in ) resolves bond angles and confirms steric effects from the tetramethyl dioxaborolane .

Advanced: How can researchers address contradictory data in catalytic activity studies involving this compound?

Answer:

Contradictions may arise from trace moisture degrading the boronate ester or variability in catalyst loading. Mitigate this by:

- Pre-drying solvents (e.g., molecular sieves in THF).

- Standardizing catalyst activation (e.g., degas Pd catalysts with three freeze-pump-thaw cycles).

- Using control experiments (e.g., replacing the boronate ester with a phenylboronic acid to isolate coupling efficiency issues). Publish full experimental conditions (solvent purity, reaction vessel type) to enable reproducibility .

Basic: What storage conditions are critical for maintaining the compound’s reactivity over time?

Answer:

Store the solid compound at -20°C in a desiccator with silica gel to prevent moisture absorption. For long-term stability (>6 months), use amber vials to minimize light exposure. Periodically assess purity via HPLC (≥98% by area) and check for boron-oxygen bond degradation using FT-IR (peak ~1350 cm⁻¹ for B-O stretching) .

Advanced: Which computational methods are suitable for predicting the compound’s reactivity in organometallic reactions?

Answer:

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the boronate ester’s Lewis acidity and steric hindrance. Compare computed HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry) to predict oxidative coupling tendencies. Validate with molecular docking if studying interactions with biological targets (e.g., kinase inhibitors) .

Basic: How should researchers handle discrepancies in reported solubility data for this compound?

Answer:

Solubility variations often stem from hygroscopicity or residual solvents. Pre-dry the compound under vacuum (40°C, 12 hours) before testing. Use dynamic light scattering (DLS) to detect aggregates in solution. For polar solvents (e.g., DMSO), ensure water content is <0.1% via Karl Fischer titration. Document solvent lot numbers and storage history .

Advanced: What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

Answer:

- Protect the boronate ester with diethanolamine during acidic/basic steps to prevent hydrolysis.

- Use flow chemistry for exothermic reactions (e.g., lithiation) to enhance control.

- Optimize stoichiometry via Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Post-reaction, isolate intermediates via centrifugal partition chromatography to minimize loss .

Basic: What safety precautions are necessary when handling this compound in aqueous environments?

Answer:

The dioxaborolane group reacts exothermically with water, releasing boric acid. Use gloves, goggles, and a fume hood during weighing. Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels. Monitor air quality for boron-containing vapors using inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced: How can researchers correlate crystallographic data with spectroscopic results to resolve structural ambiguities?

Answer:

Compare X-ray crystallography bond lengths (e.g., B-O ~1.36 Å) with NMR J-coupling constants (pyrazole-proton interactions). Overlay computed (DFT) and experimental FT-IR spectra to confirm functional group orientations. For dynamic systems (e.g., rotamers), use variable-temperature NMR to assess conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.